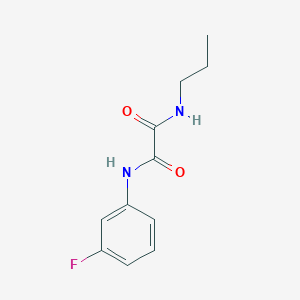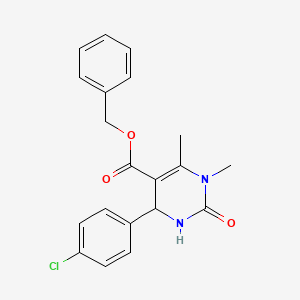
N-(3-fluorophenyl)-N'-propylethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-propylethanediamide, also known as FPE, is a chemical compound with a molecular formula C12H18F2N2O. It is a white crystalline solid that is commonly used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N-(3-fluorophenyl)-N'-propylethanediamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. Specifically, N-(3-fluorophenyl)-N'-propylethanediamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter that helps to regulate neuronal activity. This leads to a decrease in the excitability of neurons and a reduction in the transmission of pain signals.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-propylethanediamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which may contribute to its analgesic and anti-inflammatory properties. N-(3-fluorophenyl)-N'-propylethanediamide has also been shown to modulate the activity of certain ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(3-fluorophenyl)-N'-propylethanediamide is its unique pharmacological profile, which makes it a promising candidate for the development of new drugs. However, there are also some limitations to its use in lab experiments. For example, N-(3-fluorophenyl)-N'-propylethanediamide can be difficult to synthesize and purify, which can make it challenging to work with in the lab. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(3-fluorophenyl)-N'-propylethanediamide. One area of interest is the development of new drugs based on N-(3-fluorophenyl)-N'-propylethanediamide, which could be used to treat a variety of conditions, including neuropathic pain, epilepsy, and anxiety disorders. Additionally, more research is needed to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-propylethanediamide and its potential side effects. Finally, studies on the pharmacokinetics and pharmacodynamics of N-(3-fluorophenyl)-N'-propylethanediamide could help to optimize its use in the lab and in clinical settings.
Synthesemethoden
The synthesis of N-(3-fluorophenyl)-N'-propylethanediamide involves the reaction of 3-fluoroaniline with propionyl chloride to form 3-fluorophenylpropionyl chloride. This intermediate is then reacted with ethylenediamine to form N-(3-fluorophenyl)-N'-propylethanediamide. The overall reaction can be represented as follows:
3-fluoroaniline + propionyl chloride → 3-fluorophenylpropionyl chloride
3-fluorophenylpropionyl chloride + ethylenediamine → N-(3-fluorophenyl)-N'-propylethanediamide
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-N'-propylethanediamide has been extensively studied for its potential applications in scientific research. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of new drugs. N-(3-fluorophenyl)-N'-propylethanediamide has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
N'-(3-fluorophenyl)-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O2/c1-2-6-13-10(15)11(16)14-9-5-3-4-8(12)7-9/h3-5,7H,2,6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHJBDZJUZXJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6873251 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2(3H)-furanone](/img/structure/B5159492.png)

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5159500.png)
![N-cyclohexyl-2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5159509.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5159513.png)
![(4-morpholinylmethyl){6-[(4-morpholinylmethyl)(nitro)amino]hexyl}nitroamine](/img/structure/B5159536.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)


![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)

![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)